molecular formula C21H26ClNO4 B050755 Tetrahydropalmatine hydrochloride CAS No. 6024-85-7

Tetrahydropalmatine hydrochloride

Cat. No.: B050755
CAS No.: 6024-85-7
M. Wt: 391.9 g/mol
InChI Key: MGSZZQQRTPWMEI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tetrahydropalmatine (THP) primarily targets the Dopamine D1 and D2 receptors in the human body . These receptors play a crucial role in the dopaminergic system, which is involved in several important functions such as motor control, reward, and reinforcement.

Mode of Action

THP acts as an antagonist at the Dopamine D1 and D2 receptors . This means it binds to these receptors and blocks their activation by dopamine, thereby inhibiting the effects of dopamine. This action results in increased dopamine release, suggesting that THP may have some degree of autoreceptor selectivity .

Biochemical Pathways

It is suggested that it may act through several pathways, including theMMP/TIMP signaling and Wnt/β-catenin pathways . These pathways are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Pharmacokinetics

Pharmacokinetic studies have shown that THP is inadequately absorbed in the intestine and has rapid clearance and low bioavailability in vivo . The use of self-microemulsifying drug delivery systems could increase the absorption level and rate of thp, thereby improving its bioavailability .

Result of Action

The antagonistic action of THP on dopamine receptors results in a variety of pharmacological activities. These include anti-addiction, anti-inflammatory, analgesic, neuroprotective, and antitumor effects . It has also been shown to possess analgesic effects and may be beneficial in the treatment of heart disease and liver damage .

Biochemical Analysis

Biochemical Properties

Tetrahydropalmatine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It has been found to have anti-addiction, anti-inflammatory, analgesic, neuroprotective, and antitumor effects . It may act through several pathways, including the MMP/TIMP signaling and Wnt/β-catenin pathways .

Cellular Effects

This compound has been demonstrated to possess analgesic effects and may be beneficial in the treatment of heart disease and liver damage . It is a blocker of voltage-activated L-type calcium channel active potassium channels . It is a potent muscle relaxant .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with various biomolecules. It has been reported to interact with a number of receptor types, including dopamine D1, D2, D3 receptors, alpha-1 adrenergic receptors, and GABA-A receptors .

Temporal Effects in Laboratory Settings

This compound has been shown to exert robust antihyperalgesia effects through down-regulation of P2X3 receptors and TRPV1 in inflammatory pain . This suggests that the effects of this compound can change over time in laboratory settings.

Dosage Effects in Animal Models

This compound demonstrates an analgesic effect in animal models of neuropathic and inflammatory pain . The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

The metabolic pathways of this compound involve several enzymes and cofactors. The biotransformation of this compound mainly includes monohydroxylation, demethylation, glucuronidation, and sulfonation of demethylated metabolites .

Transport and Distribution

This compound can be absorbed, widely distributed in various tissues or organs, and rapidly metabolized/eliminated after oral administration .

Subcellular Localization

Given its wide distribution in various tissues and organs, it is likely that it is localized to multiple subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydropalmatine hydrochloride typically involves the hydrogenation of dehydrocorydaline. The reaction is carried out in the presence of a palladium catalyst under hydrogen gas at elevated pressures and temperatures . The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Tetrahydropalmatine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,10-11,17H,7-9,12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSZZQQRTPWMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6024-85-7, 2506-20-9, 6024-83-5
Record name 6H-Dibenzo[a,g]quinolizine, 5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6024-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydropalmaline chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Palmatine, hydrochloride, (+)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132058
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6024-85-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TETRAHYDROPALMATINE HYDROCHLORIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AA8F911N9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action for the antihypertensive effects of Tetrahydropalmatine hydrochloride?

A1: Research suggests that this compound exerts its antihypertensive effects primarily through its action on the central nervous system (CNS). [] Specifically, it appears to lower blood pressure by reducing sympathetic tone, leading to a decrease in plasma noradrenaline levels. [] This effect was observed both in spontaneously hypertensive rats (SHRs) and after direct injection of THP into the brain. []

Q2: Does this compound directly influence noradrenaline levels in the body?

A2: Yes, studies have shown that administration of this compound leads to a decrease in plasma noradrenaline levels in SHRs. [] While the exact mechanism by which this occurs requires further investigation, the observed reduction in noradrenaline alongside the blood pressure lowering effect suggests a potential link between THP's CNS activity and its influence on the sympathetic nervous system. []

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